molecular formula C9H8BrNO2 B1290201 2-(2-Bromo-4-methoxyphenoxy)acetonitrile CAS No. 951918-37-9

2-(2-Bromo-4-methoxyphenoxy)acetonitrile

Cat. No. B1290201
CAS RN: 951918-37-9
M. Wt: 242.07 g/mol
InChI Key: PXHPYIIMQBZJKF-UHFFFAOYSA-N
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Description

The compound "2-(2-Bromo-4-methoxyphenoxy)acetonitrile" is not directly mentioned in the provided papers. However, related compounds and reactions in acetonitrile are discussed, which may provide insights into the properties and reactivity of the compound . For instance, the synthesis of related phenylacetonitriles and their reactions in acetonitrile are explored in several studies .

Synthesis Analysis

The synthesis of phenylacetonitriles can be achieved through various methods. One approach involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . Another method includes the regioselective bromination of 4-methoxyphenylacetic acid to yield brominated phenylacetic acids . These methods suggest potential synthetic routes that could be adapted for the synthesis of "2-(2-Bromo-4-methoxyphenoxy)acetonitrile."

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray structural analysis . For example, the absolute configuration of certain acetonitrile derivatives has been determined, providing insights into the stereochemistry of these molecules . The molecular structure of "2-(3-Bromo-4-methoxyphenyl)acetic acid" has been described, with the methoxy group being almost coplanar with the phenyl ring . This information could be relevant when considering the molecular structure of "2-(2-Bromo-4-methoxyphenoxy)acetonitrile."

Chemical Reactions Analysis

The reactivity of phenylacetonitriles in acetonitrile has been studied, including the formation of proton transfer complexes and the reactions of bromofuranones with nucleophiles . These studies provide a foundation for understanding the types of chemical reactions that "2-(2-Bromo-4-methoxyphenoxy)acetonitrile" might undergo in acetonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetonitriles and related compounds in acetonitrile have been investigated. For instance, the separation of methyl-substituted phenols in acetonitrile has been achieved using capillary electrophoresis , and the anodic oxidation of p-methoxytoluene in acetonitrile has been mechanistically studied . These findings contribute to a broader understanding of how "2-(2-Bromo-4-methoxyphenoxy)acetonitrile" might behave in terms of its physical properties and chemical reactivity in acetonitrile.

Scientific Research Applications

Analytical Chemistry Applications

A review on the effect of organic solvent composition on the pH of buffered HPLC mobile phases emphasizes the importance of understanding solvent effects, such as those from acetonitrile, on the analytical properties of chemicals like 2-(2-Bromo-4-methoxyphenoxy)acetonitrile in chromatographic processes. The study highlights a model to predict the pH of mobile phases for commonly used buffers in acetonitrile-water mixtures, providing insights into the analyte chromatographic retention by estimating the degree of ionization of acid-base analytes. This understanding is critical for optimizing analytical methods in research involving complex organic compounds (Subirats, Rosés, & Bosch, 2007).

Environmental Chemistry and Toxicology

The environmental presence and toxicology of brominated compounds, such as those related to 2-(2-Bromo-4-methoxyphenoxy)acetonitrile, are extensively reviewed. Studies focus on their concentrations in the environment, including water bodies and sediments, and their potential toxicological impacts. The review covers the sources, occurrence, degradation products, and environmental fate of these compounds, highlighting the need for further research to understand their environmental behavior and implications (Koch & Sures, 2018).

Advanced Material Research

Research on the mechanism of β-O-4 bond cleavage during the acidolysis of lignin model compounds provides insights into the chemical behavior of methoxyphenol-based compounds like 2-(2-Bromo-4-methoxyphenoxy)acetonitrile. This study sheds light on the potential applications of such compounds in developing advanced materials from lignin, a major component of plant biomass. Understanding these mechanisms is crucial for the valorization of lignin into valuable chemicals and materials (Yokoyama, 2015).

Atmospheric Chemistry

The atmospheric reactivity of methoxyphenols, which includes compounds structurally related to 2-(2-Bromo-4-methoxyphenoxy)acetonitrile, has been extensively reviewed. This research emphasizes the significance of understanding the degradation pathways, kinetics, and mechanisms of methoxyphenols in the atmosphere, particularly in relation to biomass burning and its contribution to secondary organic aerosol (SOA) formation. Such insights are vital for assessing the environmental impact of these compounds and their role in air quality (Liu, Chen, & Chen, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315-H319-H302+H312+H332 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-12-7-2-3-9(8(10)6-7)13-5-4-11/h2-3,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHPYIIMQBZJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627578
Record name (2-Bromo-4-methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-methoxyphenoxy)acetonitrile

CAS RN

951918-37-9
Record name (2-Bromo-4-methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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